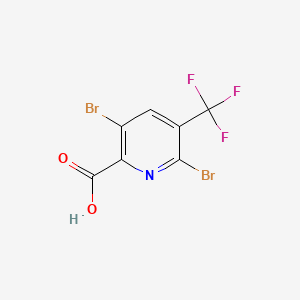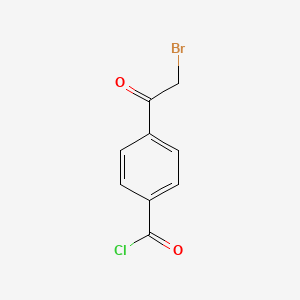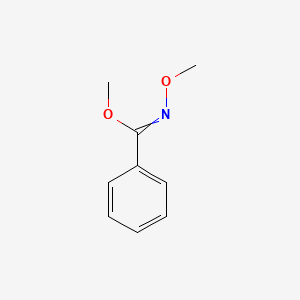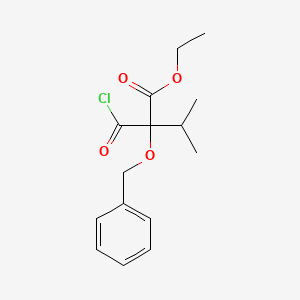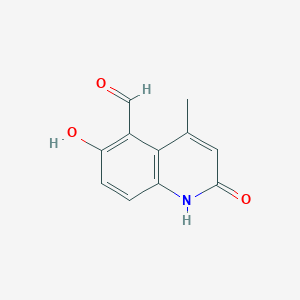
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as hydroxyl, methyl, and aldehyde. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, and the structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while minimizing the environmental impact.
Análisis De Reacciones Químicas
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents for various diseases . Additionally, in the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the quinoline core can intercalate with DNA, leading to potential anticancer activity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . These compounds share a similar quinoline core but differ in the functional groups attached to the ring. The presence of the aldehyde group in this compound makes it unique and imparts distinct chemical reactivity and biological activity .
Similar compounds include:
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
These compounds have been studied for their various biological activities and potential therapeutic applications, highlighting the importance of the quinoline scaffold in drug discovery and development .
Propiedades
Número CAS |
1093119-57-3 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
6-hydroxy-4-methyl-2-oxo-1H-quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(15)12-8-2-3-9(14)7(5-13)11(6)8/h2-5,14H,1H3,(H,12,15) |
Clave InChI |
NMIXKRAZLHFFDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=C1C(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


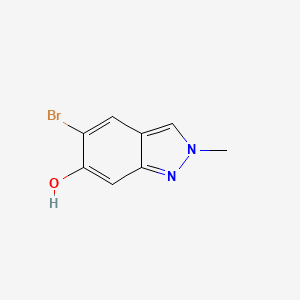
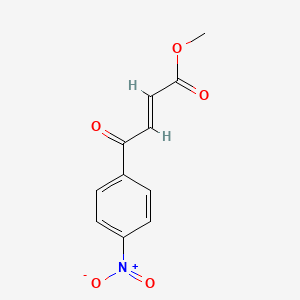
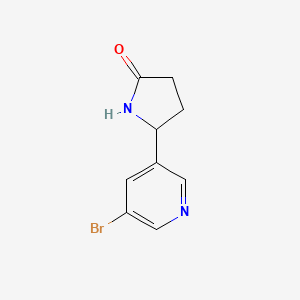

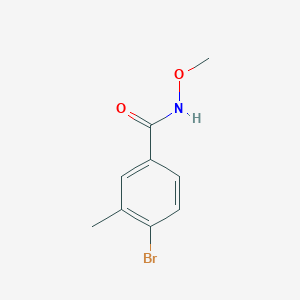
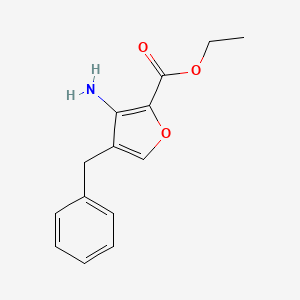
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)


![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
